2-Quinoxalinecarboxamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethyl-, 1,4-dioxide, (R-(R*,S*))-
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Overview
Description
2-Quinoxalinecarboxamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethyl-, 1,4-dioxide, (R-(R*,S*))- is a complex organic compound with the molecular formula C20H21N3O4 and a molecular weight of 367.39800 . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Quinoxalinecarboxamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethyl-, 1,4-dioxide, (R-(R*,S*))- involves multiple steps, typically starting with the preparation of the quinoxaline ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Quinoxalinecarboxamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethyl-, 1,4-dioxide, (R-(R*,S*))- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological systems. Industrially, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the context of its use and the specific biological systems being studied .
Comparison with Similar Compounds
When compared to other similar compounds, 2-Quinoxalinecarboxamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N,3-dimethyl-, 1,4-dioxide, (R-(R*,S*))- stands out due to its unique chemical structure and properties. Similar compounds include other quinoxaline derivatives, which may share some chemical characteristics but differ in their specific applications and effects .
Properties
CAS No. |
81485-17-8 |
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Molecular Formula |
C20H21N3O4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,3-dimethyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c1-13-18(23(27)17-12-8-7-11-16(17)22(13)26)20(25)21(3)14(2)19(24)15-9-5-4-6-10-15/h4-12,14,19,24H,1-3H3/t14-,19-/m0/s1 |
InChI Key |
HVWPBSFCZZWEQD-LIRRHRJNSA-N |
Isomeric SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)N(C)[C@@H](C)[C@@H](C3=CC=CC=C3)O |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)N(C)C(C)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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